1-(1-Ethoxy-3,3,3-trifluoroprop-1-en-2-yl)-3-methylbenzene
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Overview
Description
1-(1-Ethoxy-3,3,3-trifluoroprop-1-en-2-yl)-3-methylbenzene is an organic compound characterized by the presence of an ethoxy group, a trifluoropropenyl group, and a methylbenzene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Ethoxy-3,3,3-trifluoroprop-1-en-2-yl)-3-methylbenzene typically involves the reaction of 3-methylbenzene with ethoxytrifluoropropene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Ethoxy-3,3,3-trifluoroprop-1-en-2-yl)-3-methylbenzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are commonly used.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
1-(1-Ethoxy-3,3,3-trifluoroprop-1-en-2-yl)-3-methylbenzene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1-Ethoxy-3,3,3-trifluoroprop-1-en-2-yl)-3-methylbenzene involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 1-(1-Ethoxy-3,3,3-trifluoroprop-1-en-2-yl)-4-methylbenzene
- 1-(1-Ethoxy-3,3,3-trifluoroprop-1-en-2-yl)-2-methylbenzene
Comparison: Compared to its similar compounds, 1-(1-Ethoxy-3,3,3-trifluoroprop-1-en-2-yl)-3-methylbenzene is unique due to the position of the methyl group on the benzene ring. This positional difference can influence the compound’s reactivity, physical properties, and potential applications. For example, the 3-methyl derivative may exhibit different steric and electronic effects compared to the 2-methyl or 4-methyl derivatives, leading to variations in their chemical behavior and interactions.
Properties
CAS No. |
819866-06-3 |
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Molecular Formula |
C12H13F3O |
Molecular Weight |
230.23 g/mol |
IUPAC Name |
1-(1-ethoxy-3,3,3-trifluoroprop-1-en-2-yl)-3-methylbenzene |
InChI |
InChI=1S/C12H13F3O/c1-3-16-8-11(12(13,14)15)10-6-4-5-9(2)7-10/h4-8H,3H2,1-2H3 |
InChI Key |
CPNOTZUOQGLKKI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC=C(C1=CC=CC(=C1)C)C(F)(F)F |
Origin of Product |
United States |
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